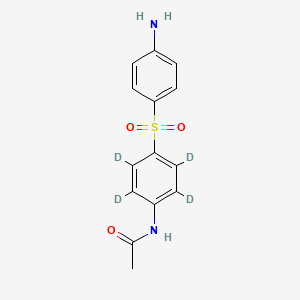
N-acetyl Dapsone (D4')
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl Dapsone (D4’) is a deuterium-labeled metabolite of N-acetyl Dapsone, which is derived from Dapsone. Dapsone is a well-known sulfone drug with anti-inflammatory and antibacterial properties, widely used in the treatment of leprosy, malaria, acne, and various immune disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl Dapsone (D4’) involves the acetylation of Dapsone. The process typically includes the reaction of Dapsone with acetic anhydride in the presence of a catalyst under controlled temperature conditions . The deuterium labeling is achieved by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of N-acetyl Dapsone (D4’) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl Dapsone (D4’) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamine derivatives.
Reduction: Reduction reactions can convert it back to Dapsone.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used
Major Products Formed
Oxidation: Hydroxylamine derivatives.
Reduction: Dapsone.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-acetyl Dapsone (D4’) is used extensively in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in analytical method development and validation.
Biology: It helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand the metabolism of Dapsone.
Industry: Employed in quality control and regulatory compliance for drug manufacturing
Mecanismo De Acción
N-acetyl Dapsone (D4’) exerts its effects through multiple mechanisms:
Antibacterial: Inhibits folic acid synthesis by competing with para-aminobenzoic acid for the enzyme dihydropteroate synthetase.
Anti-inflammatory: Inhibits the production of reactive oxygen species, impairs neutrophil chemotaxis, and downregulates interleukin 8
Comparación Con Compuestos Similares
Similar Compounds
- Monoacetyldapsone (MADDS)
- Dapsone hydroxylamine (DDS-NOH)
- N-acetyl Dapsone-d8
Uniqueness
N-acetyl Dapsone (D4’) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications .
Propiedades
Fórmula molecular |
C14H14N2O3S |
|---|---|
Peso molecular |
294.36 g/mol |
Nombre IUPAC |
N-[4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i4D,5D,8D,9D |
Clave InChI |
WDOCBIHNYYQINH-DOGSKSIHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H] |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



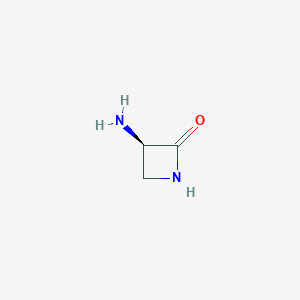
![1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12294403.png)
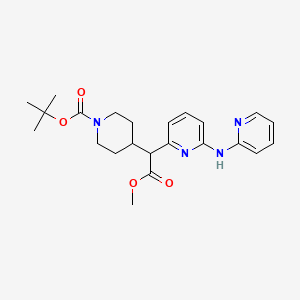
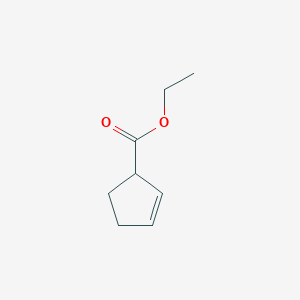
![(Z)-2-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12294421.png)
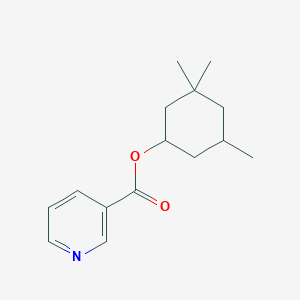
![2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)
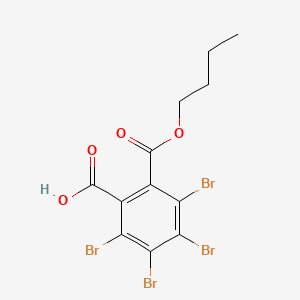
![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)


![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)
![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid](/img/structure/B12294497.png)
